Thieno[2,3-c]pyridine-4-carboxylic acid
Overview
Description
Thieno[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound . It belongs to the class of organic compounds known as thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . The thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while the pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives involves various methods . For instance, one method involves the reductive cyclization of certain precursors using stannous chloride dihydrate . Another method involves the interaction of 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid with α-mercaptoacetic, α-mercaptopropionic, and α-mercaptosuccinic acids and triethylamine in aqueous acetone at room temperature .Molecular Structure Analysis
The molecular structure of thieno[2,3-c]pyridine-4-carboxylic acid involves a bicyclic system with a thiophene ring fused to a pyridine ring . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .Chemical Reactions Analysis
Thieno[2,3-c]pyridine derivatives have been used in various chemical reactions . For instance, they have been used in the development of kinase inhibitors . They have also been used in the synthesis of GRK2 inhibitors .Scientific Research Applications
- Research : Inspired by kinase-bound thieno[2,3-c]pyridine X-ray structures, researchers synthesized a diverse collection of simple thieno[2,3-c]pyridine derivatives. These compounds serve as starting points for future drug discovery programs. Notably, they identified a hit compound bearing the thieno[2,3-c]pyridine moiety, which could form the basis for GRK2 kinase inhibitors .
- Research : Researchers have explored synthetic routes to substituted thieno[2,3-d]pyrimidine-4-carboxylic esters, potentially useful for treating central nervous system disorders .
- Research : A developed procedure yielded thieno[2,3-d]pyrimidine-4-carboxylic acids, demonstrating their potential as antimicrobial agents .
- Research : The unique structure of tetrahydrothieno[3,2-c]pyridine derivatives makes them promising candidates for antiplatelet therapy .
Kinase Inhibitors
GABA B Receptor Modulators
Antimicrobials
Antiplatelet Agents
Blood-Platelet Aggregation Inhibitors
Safety and Hazards
Future Directions
Thieno[2,3-c]pyridine derivatives have potential for future drug discovery programs . They could serve as starting points for the development of kinase inhibitors . In the search for inhibitors of the GRK2 kinase, a hit compound bearing the thieno[2,3-c]pyridine moiety was identified . Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized, which could form the basis of a future drug discovery program .
Mechanism of Action
Target of Action
Thieno[2,3-c]pyridine-4-carboxylic acid derivatives have been identified as potent inhibitors of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes .
Mode of Action
The thieno[2,3-c]pyridine scaffold interacts with the hinge region of the kinase in a conserved mode . The ring nitrogen acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the activity of GRK2, thereby modulating the function of GPCRs .
Biochemical Pathways
The inhibition of GRK2 by thieno[2,3-c]pyridine-4-carboxylic acid derivatives affects the downstream signaling pathways of GPCRs . .
Result of Action
The inhibition of GRK2 by thieno[2,3-c]pyridine-4-carboxylic acid derivatives can modulate the function of GPCRs . This modulation can potentially influence a wide range of physiological processes, given the broad role of GPCRs in the body .
properties
IUPAC Name |
thieno[2,3-c]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-3-9-4-7-5(6)1-2-12-7/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBFRQSMINJNGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-c]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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